3-(Difluoromethyl)azetidine hydrochloride
Overview
Description
3-(Difluoromethyl)azetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen . It has a molecular formula of C4H8ClF2N and an average mass of 143.563 Da .
Synthesis Analysis
Azetidines, including 3-(Difluoromethyl)azetidine hydrochloride, have been synthesized through various methods. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)azetidine hydrochloride includes a four-membered ring with three carbons and one nitrogen . Two fluorine-substituents on the 3-position of azetidine make the molecule more lipophilic, improving the solvent processability .Physical And Chemical Properties Analysis
3-(Difluoromethyl)azetidine hydrochloride has a molecular formula of C4H8ClF2N and an average mass of 143.563 Da . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Energetic Building Block Synthesis : 3-(Bromoethynyl)azetidine, closely related to 3-(Difluoromethyl)azetidine, is used as a highly energetic building block in the production of an active pharmaceutical ingredient (API). This synthesis includes safety studies of the corresponding hydrochloride salt for its potential explosive properties (Kohler et al., 2018).
Biochemical Research
- Nicotinic Acetylcholine Receptor Binding : A study investigated the binding properties of 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a derivative of azetidine, for nicotinic acetylcholine receptors. This research is crucial in understanding receptor interactions and could have implications in neuroscience and pharmacology (Doll et al., 1999).
Chemical Synthesis
- Azetidine Derivatives Synthesis : Research on the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, a compound structurally related to 3-(Difluoromethyl)azetidine, highlights the process of creating azetidine derivatives. This involves steps like methylation and nucleophilic substitution, important for industrial applications (Zhang Zhi-bao, 2011).
Medicinal Chemistry
- Building Blocks for Pharmacological Compounds : Studies have focused on using azetidine derivatives as building blocks for creating various pharmacologically relevant compounds. These include trifluoromethyl-containing aminopropanes, oxazinanes, aziridines, and more, demonstrating the versatility of azetidine compounds in drug development (Dao Thi et al., 2018).
Synthetic Chemistry Advances
- Recent Synthetic Strategies : Azetidines, including derivatives like 3-(Difluoromethyl)azetidine, are significant in synthetic chemistry. Their role in peptidomimetic, nucleic acid chemistry, and catalytic processes highlights their utility in creating novel chemical entities (Mehra et al., 2017).
Polymer Chemistry
- Polymerization Studies : The polymerization of azetidine and its derivatives has been researched, revealing their potential in creating polymers with unique properties. This includes understanding the formation of dimeric and polymeric azetidine structures (Schacht & Goethals, 1974).
Safety And Hazards
3-(Difluoromethyl)azetidine hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-(difluoromethyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-7-2-3;/h3-4,7H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMQWAUMUHQGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)azetidine hydrochloride | |
CAS RN |
1354792-76-9 | |
Record name | Azetidine, 3-(difluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354792-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(difluoromethyl)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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